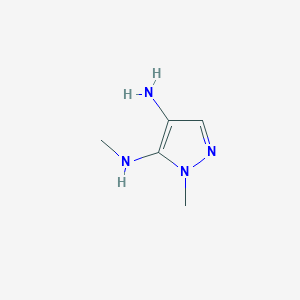

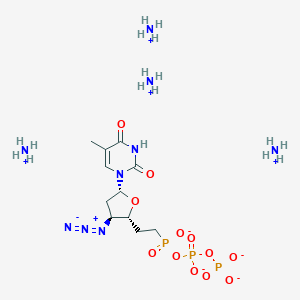

4-Amino-1-methyl-5-methylaminopyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

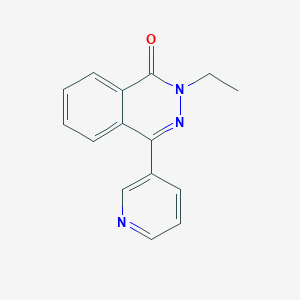

4-Amino-1-methyl-5-methylaminopyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a pyrazole ring and an amino group, making it a versatile molecule for different research purposes.

Aplicaciones Científicas De Investigación

4-Amino-1-methyl-5-methylaminopyrazole has been extensively studied for its potential applications in various fields. It has been used as a building block in the synthesis of other compounds, such as pyrazolopyridines, pyrazolotriazines, and pyrazolopyrimidines. It has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. In addition, it has been used as a ligand in coordination chemistry and as a catalyst in organic reactions.

Mecanismo De Acción

The mechanism of action of 4-Amino-1-methyl-5-methylaminopyrazole is not fully understood. However, it is believed to act as an inhibitor of various enzymes, including kinases and phosphodiesterases. It may also interact with other proteins and receptors in the body, leading to its biological effects.

Efectos Bioquímicos Y Fisiológicos

The biochemical and physiological effects of 4-Amino-1-methyl-5-methylaminopyrazole depend on the specific application and concentration used. In general, it has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects. It has also been shown to affect various signaling pathways in the body, including the MAPK/ERK pathway and the cAMP/PKA pathway.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 4-Amino-1-methyl-5-methylaminopyrazole is its versatility in different research applications. It can be used as a building block for the synthesis of other compounds or as a ligand or catalyst in organic reactions. However, its limitations include its potential toxicity and the need for careful handling and storage. It may also have limited solubility in some solvents, which can affect its use in certain experiments.

Direcciones Futuras

There are many potential future directions for research on 4-Amino-1-methyl-5-methylaminopyrazole. Some of these include:

- Further studies on its potential use in cancer treatment and other diseases

- Exploration of its potential as a catalyst in organic reactions

- Investigation of its interactions with other proteins and receptors in the body

- Development of more efficient synthesis methods for the compound

- Study of its potential toxicity and safety for use in various applications.

Conclusion:

In conclusion, 4-Amino-1-methyl-5-methylaminopyrazole is a versatile and promising compound for various scientific research applications. Its potential as a building block, ligand, and catalyst, as well as its anti-cancer, anti-inflammatory, and neuroprotective effects, make it an attractive molecule for further investigation. However, its potential toxicity and limitations in solubility and handling should be taken into account when using it in experiments. With further research, 4-Amino-1-methyl-5-methylaminopyrazole may prove to be a valuable tool for advancing scientific knowledge and developing new treatments for various diseases.

Propiedades

Número CAS |

155601-14-2 |

|---|---|

Nombre del producto |

4-Amino-1-methyl-5-methylaminopyrazole |

Fórmula molecular |

C5H10N4 |

Peso molecular |

126.16 g/mol |

Nombre IUPAC |

3-N,2-dimethylpyrazole-3,4-diamine |

InChI |

InChI=1S/C5H10N4/c1-7-5-4(6)3-8-9(5)2/h3,7H,6H2,1-2H3 |

Clave InChI |

TYXJLMPDDODUPM-UHFFFAOYSA-N |

SMILES |

CNC1=C(C=NN1C)N |

SMILES canónico |

CNC1=C(C=NN1C)N |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

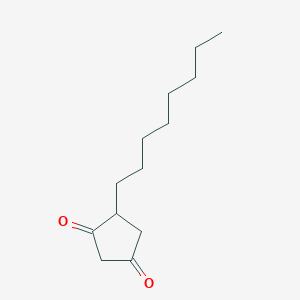

![2-[3-Amino-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B136830.png)

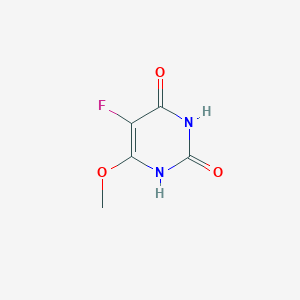

![2-[(1-Benzylpiperidin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;chloride](/img/structure/B136834.png)

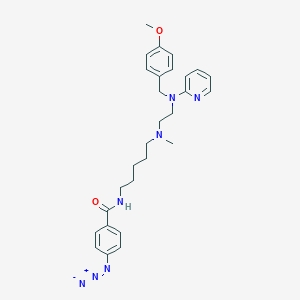

![3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B136838.png)

![(3S,8S,9S,10R,13R,14S,17R)-3-[12-(3-iodophenyl)dodecoxy]-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B136845.png)